

what is 5,5'-Dinitro BAPTA AM mechanism of action

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Compound of Interest

Compound Name: 5,5'-Dinitro BAPTA AM

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An In-depth Technical Guide to the Core Mechanism of Action of **5,5'-Dinitro BAPTA AM**

Introduction

5,5'-Dinitro BAPTA AM is a cell-permeant calcium chelator widely utilized in biological research to investigate the role of intracellular calcium (Ca^{2+}) signaling. As a derivative of the parent molecule BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), its unique properties make it a valuable tool for dissecting cellular processes regulated by calcium. This guide provides a detailed overview of its mechanism of action, quantitative data, experimental protocols, and its impact on signaling pathways.

Core Mechanism of Action

The mechanism of action of **5,5'-Dinitro BAPTA AM** can be understood as a three-step process: cellular entry, intracellular activation, and calcium buffering.

- **Cellular Permeation:** The core 5,5'-Dinitro BAPTA molecule possesses four carboxylate groups that are negatively charged at physiological pH, making it impermeable to the lipid bilayer of cell membranes.^[1] To overcome this, these carboxylate groups are masked with acetoxymethyl (AM) esters. These lipophilic AM groups render the entire molecule uncharged and membrane-permeant, allowing it to passively diffuse across the plasma membrane and into the cytosol.^{[1][2][3]}

- **Intracellular Activation:** Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups.^{[1][3][4][5][6]} This enzymatic hydrolysis regenerates the negatively charged carboxylate groups, trapping the active, membrane-impermeant form of the chelator, 5,5'-Dinitro BAPTA, within the cytoplasm.^[1] This ensures the accumulation of the active chelator within the intracellular environment where it can interact with calcium ions.^[1]
- **Low-Affinity Calcium Buffering:** The active form, 5,5'-Dinitro BAPTA, functions as a calcium buffer by reversibly binding to free Ca^{2+} ions.^[1] A defining characteristic of this particular BAPTA analogue is its relatively low affinity for calcium.^[1] This is a direct consequence of the two electron-withdrawing nitro groups attached to its benzene rings, which reduce the electron density of the chelating carboxylate groups.^[1] This modification results in a higher dissociation constant (K_d) compared to the parent BAPTA molecule.

This low-affinity property is a strategic advantage for specific research applications. While high-affinity chelators can become easily saturated during large and rapid calcium influxes, 5,5'-Dinitro BAPTA is ideally suited for studying cellular phenomena associated with substantial, localized calcium transients.^[1] It effectively buffers these significant increases without becoming overwhelmed or completely eliminating the signal, allowing researchers to study the physiological effects of attenuating, rather than abolishing, calcium signals.^[1]

Quantitative Data

The following table summarizes the key quantitative parameters of 5,5'-Dinitro BAPTA and its AM ester form.

Parameter	Value	Description	Reference
Dissociation Constant (Kd) for Ca ²⁺	~40 µM	The concentration of Ca ²⁺ at which half of the chelator molecules are bound to calcium. This value classifies it as a low-affinity buffer.	[1]
Typical Loading Concentration	10-100 µM	The concentration range of the AM ester form typically used for loading into cells.	[2]
Molecular Weight (AM Ester)	622.5 g/mol	The molecular weight of the cell-permeant 5,5'-Dinitro BAPTA AM.	[2]

Experimental Protocols

Below is a generalized protocol for loading cells with **5,5'-Dinitro BAPTA AM**. Optimal conditions, including concentration and incubation time, may vary depending on the cell type and experimental design.

Materials:

- **5,5'-Dinitro BAPTA AM**
- Anhydrous dimethyl sulfoxide (DMSO)
- Pluronic® F-127 (optional, aids in solubilization)
- Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
- Cultured cells on coverslips or in a microplate

Protocol:

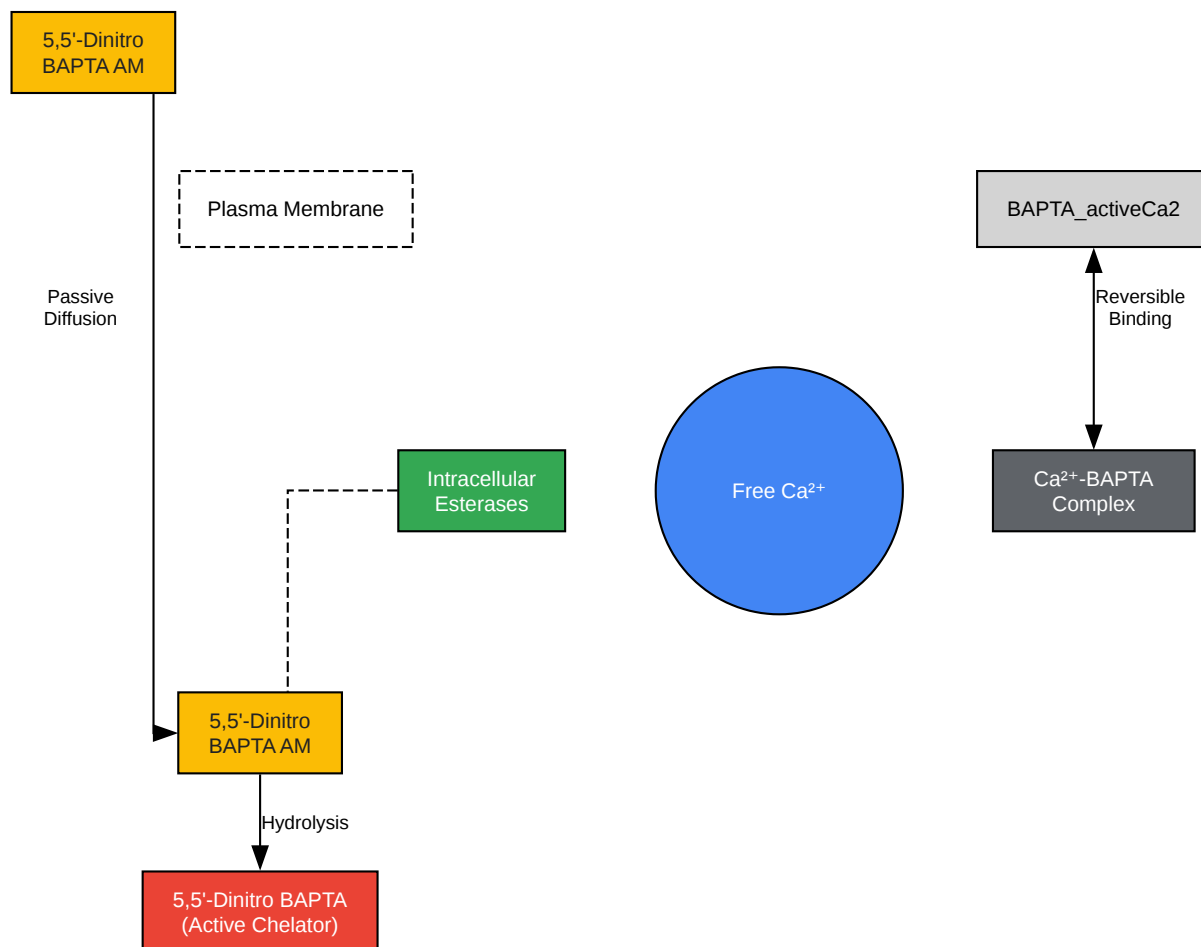
- **Stock Solution Preparation:** Prepare a 1-10 mM stock solution of **5,5'-Dinitro BAPTA AM** in anhydrous DMSO. If solubility is an issue, a small amount of Pluronic® F-127 (e.g., a 20% solution in DMSO) can be added to the final loading buffer.^[2] Aliquot the stock solution and store it at -20°C, protected from light and moisture.^[7]
- **Loading Buffer Preparation:** On the day of the experiment, dilute the **5,5'-Dinitro BAPTA AM** stock solution into a physiological buffer to the final desired loading concentration (typically between 10-100 µM).^[2] If using Pluronic® F-127, the final concentration should be kept low (e.g., ≤0.02%) to minimize cytotoxicity.
- **Cell Loading:**
 - Remove the cell culture medium.
 - Wash the cells once with the physiological buffer.
 - Add the loading buffer containing **5,5'-Dinitro BAPTA AM** to the cells.
 - Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically.
- **De-esterification:**
 - After incubation, remove the loading buffer.
 - Wash the cells twice with the physiological buffer to remove any extracellular chelator.
 - Incubate the cells in fresh physiological buffer for at least 30 minutes at 37°C to allow for complete de-esterification of the AM groups by intracellular esterases.
- **Experimentation:** The cells are now loaded with the active 5,5'-Dinitro BAPTA and are ready for the experiment.

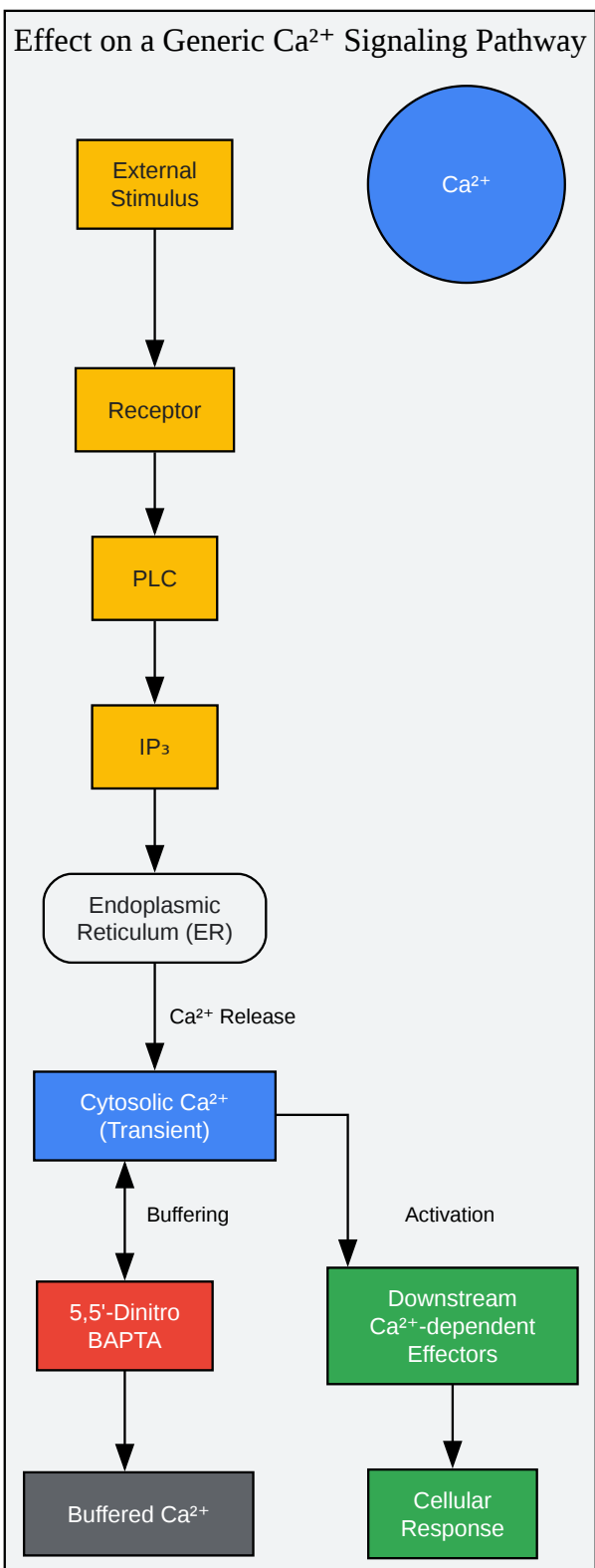
Co-loading with Calcium Indicators: When co-loading with a fluorescent Ca²⁺ indicator AM ester, the loading protocols are generally compatible and the two compounds can often be added to the loading buffer simultaneously.^[1] However, it is crucial to calibrate the fluorescent signal of the Ca²⁺ indicator in the presence of 5,5'-Dinitro BAPTA to accurately determine the

intracellular Ca^{2+} concentration, as the buffer will alter the indicator's response to Ca^{2+} changes.[\[1\]](#)

Visualizing the Mechanism and Impact

The following diagrams illustrate the mechanism of action of **5,5'-Dinitro BAPTA AM** and its effect on a generic calcium signaling pathway.





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